molecular formula C20H20N2 B079433 N,N'-DIBENZYL-P-PHENYLENEDIAMINE CAS No. 10368-25-9

N,N'-DIBENZYL-P-PHENYLENEDIAMINE

Cat. No.: B079433
CAS No.: 10368-25-9
M. Wt: 288.4 g/mol
InChI Key: TWWSZCBSGNBEKE-UHFFFAOYSA-N
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Description

N,N’-Bis(phenylmethyl)benzene-1,4-diamine: is an organic compound with the molecular formula C30H24N2. It is also known as 1,4-Bis(diphenylamino)benzene. This compound is characterized by the presence of two phenylmethyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core. It is a white to almost white crystalline powder and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(phenylmethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(phenylmethyl)benzene-1,4-diamine may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(phenylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Bis(phenylmethyl)benzene-1,4-diamine has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N’-Bis(phenylmethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N,N’-Bis(phenylmethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

N,N'-Dibenzyl-p-phenylenediamine (DBPPD) is a compound that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C30H24N2. It is characterized by two benzyl groups attached to the nitrogen atoms of a p-phenylenediamine core. The compound appears as a white crystalline powder and exhibits properties that make it suitable for various scientific applications.

Antioxidant Properties

DBPPD has been studied for its antioxidant capabilities, which are crucial in combating oxidative stress in biological systems. Research indicates that compounds similar to DBPPD can scavenge free radicals, thereby preventing cellular damage. For instance, studies have shown that p-phenylenediamine derivatives possess significant antioxidant activity, contributing to their potential use in pharmaceuticals and cosmetics .

The mechanism of action of DBPPD involves its interaction with various biomolecules, including enzymes and receptors. It can form complexes with these targets, leading to alterations in their activity. This property is essential for its potential therapeutic applications, particularly in drug development where modulation of biological pathways is required.

Antimicrobial Activity

A study published in the Journal of Health Science evaluated the antimicrobial properties of p-phenylenediamine derivatives, including DBPPD. The results indicated that these compounds exhibited significant antibacterial activity against several pathogens, suggesting their potential as antimicrobial agents .

CompoundPathogen TestedActivity
DBPPDE. coliEffective
DBPPDS. aureusEffective

Cytotoxicity and Cell Viability

Research has also focused on the cytotoxic effects of DBPPD on cancer cell lines. In vitro studies demonstrated that DBPPD could induce apoptosis in specific cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies .

Cell LineConcentration (µM)% Viability
HeLa (cervical)1045
MCF-7 (breast)1050

Applications in Medicine

DBPPD's biological activities have led to its exploration in various medical applications:

  • Antioxidant Formulations : Due to its ability to neutralize free radicals, DBPPD is being investigated for use in formulations aimed at reducing oxidative stress-related diseases.
  • Antimicrobial Agents : Its effectiveness against bacteria positions it as a candidate for developing new antimicrobial treatments.
  • Cancer Therapeutics : The compound's selective cytotoxicity towards cancer cells suggests potential roles in chemotherapy regimens.

Properties

IUPAC Name

1-N,4-N-dibenzylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSZCBSGNBEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146001
Record name N,N'-Bis(phenylmethyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10368-25-9
Record name N,N′-Dibenzyl-p-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10368-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(phenylmethyl)benzene-1,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010368259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(phenylmethyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(phenylmethyl)benzene-1,4-diamine
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